![molecular formula C13H11BrF3N5O B14653794 1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine CAS No. 51388-14-8](/img/structure/B14653794.png)
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and pyrimidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine typically involves multiple steps, including the introduction of bromine and trifluoromethyl groups to the aromatic ring, followed by the formation of the guanidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Sodium iodide (NaI), silver nitrate (AgNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-2pyrimidinyl]guanidine: Similar structure but lacks the methyl group on the pyrimidinyl ring.
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]urea: Similar structure but contains a urea moiety instead of guanidine.
Uniqueness
1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine is unique due to the combination of bromine, trifluoromethyl, and pyrimidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
51388-14-8 |
|---|---|
Molekularformel |
C13H11BrF3N5O |
Molekulargewicht |
390.16 g/mol |
IUPAC-Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H11BrF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23) |
InChI-Schlüssel |
WDMDBSMEYMJPGF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Br)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


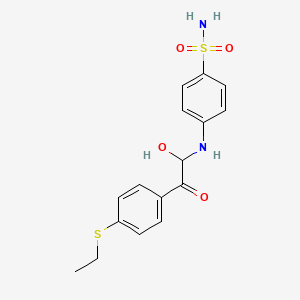

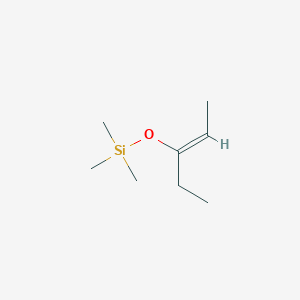

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
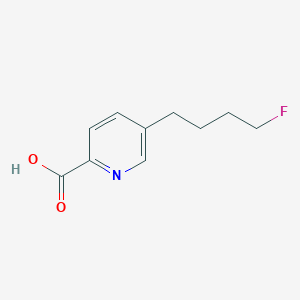
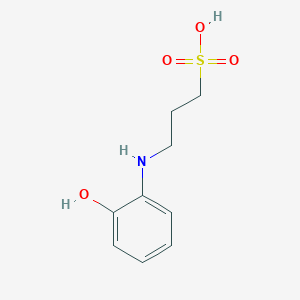
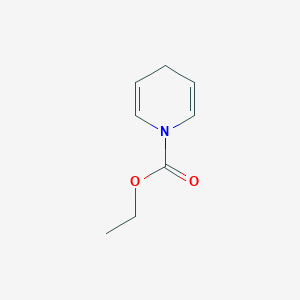
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
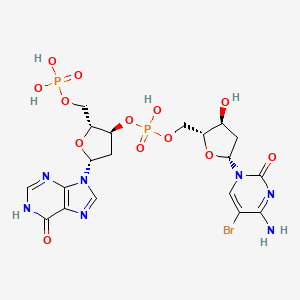
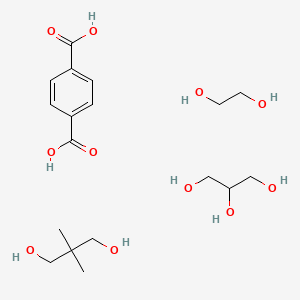
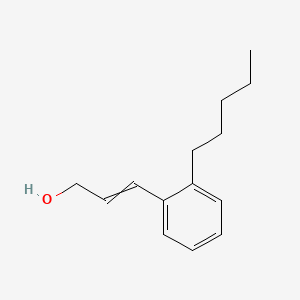
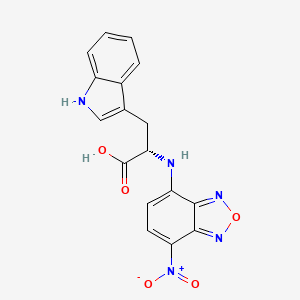
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
